Cas no 2137802-71-0 (5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole)

5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole
- 1H-Pyrazole, 5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-
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- Inchi: 1S/C7H5ClF3N3O2/c8-6-4(14(15)16)5(7(9,10)11)12-13(6)3-1-2-3/h3H,1-2H2
- InChI Key: VNNXZTGQKYQQSC-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)(F)F)=NN1C1CC1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 304
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6
5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359254-2.5g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 2.5g |
$1735.0 | 2023-03-07 | ||
Enamine | EN300-359254-5.0g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 5.0g |
$2566.0 | 2023-03-07 | ||
Enamine | EN300-359254-1.0g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359254-0.25g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 0.25g |
$814.0 | 2023-03-07 | ||
Enamine | EN300-359254-10.0g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 10.0g |
$3807.0 | 2023-03-07 | ||
Enamine | EN300-359254-0.05g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 0.05g |
$744.0 | 2023-03-07 | ||
Enamine | EN300-359254-0.1g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 0.1g |
$779.0 | 2023-03-07 | ||
Enamine | EN300-359254-0.5g |
5-chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
2137802-71-0 | 0.5g |
$849.0 | 2023-03-07 |
5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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3. Back matter
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole
Research Briefing on 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole (CAS: 2137802-71-0)
The compound 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole (CAS: 2137802-71-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole as a versatile intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its trifluoromethyl and nitro functional groups contribute to its reactivity, making it a valuable building block for the development of compounds with enhanced bioactivity. Researchers have explored its utility in the design of inhibitors targeting key enzymes in pathogenic organisms, demonstrating promising results in preliminary assays.
One notable study published in the Journal of Medicinal Chemistry (2023) investigated the compound's potential as a scaffold for developing antifungal agents. The study revealed that derivatives of 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole exhibited strong inhibitory effects against Candida albicans, a common fungal pathogen. The mechanism of action was linked to the disruption of fungal cell wall synthesis, suggesting a novel target for antifungal therapy.
In addition to its antifungal properties, the compound has been evaluated for its role in modulating inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole showed significant anti-inflammatory activity in vitro, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings underscore its potential as a lead compound for developing new anti-inflammatory drugs.
The synthesis of 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole has also been optimized in recent years, with researchers developing more efficient and scalable methods. A 2023 paper in Organic Process Research & Development detailed a novel catalytic approach that improved yield and reduced byproducts, facilitating its industrial application. This advancement is expected to lower production costs and increase accessibility for further research and development.
Despite these promising developments, challenges remain in the clinical translation of 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole-based therapeutics. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research aims to refine the compound's structure-activity relationships to enhance its efficacy and safety.
In conclusion, 5-Chloro-1-cyclopropyl-4-nitro-3-(trifluoromethyl)pyrazole (CAS: 2137802-71-0) represents a promising candidate for multiple therapeutic applications, from antifungal and anti-inflammatory agents to agrochemicals. Continued research and development efforts are essential to unlock its full potential and bring derivative compounds to market. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this versatile chemical entity.
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